molecular formula C9H12BrN3O2 B12906456 5-Bromo-1-(tetrahydropyran-2-yl)cytosine CAS No. 5580-94-9

5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Cat. No.: B12906456
CAS No.: 5580-94-9
M. Wt: 274.11 g/mol
InChI Key: VPNCDRSZEJJPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.

Scientific Research Applications

5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Biology: The compound can be used in studies involving DNA modification and repair mechanisms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.

    1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.

    5-Fluorocytosine: A fluorinated analog used as an antifungal agent.

Uniqueness

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .

Biological Activity

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular biology. This article explores its biological activity based on available research, case studies, and synthetic methodologies.

Chemical Structure and Synthesis

This compound is a modified nucleoside that incorporates a bromine atom at the 5-position of the cytosine base and a tetrahydropyran ring. The synthesis typically involves multi-step organic reactions, including acylation and bromination processes. For example, one method described involves the use of pivaloyl chloride followed by bromination to yield the desired compound with moderate to high yields .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. It has been identified as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a crucial role in the proliferation of malignant B cells. Inhibition of BCL6 can lead to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for therapeutic applications in hematological malignancies .

The mechanism by which this compound exerts its biological effects involves interaction with specific proteins involved in cell cycle regulation and apoptosis. Studies have shown that it can bind to the BTB domain of BCL6, preventing the recruitment of corepressor proteins necessary for its function . This action disrupts the transcriptional repression mediated by BCL6, leading to the activation of pro-apoptotic pathways.

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of this compound in various cancer models:

  • In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against different cancer cell lines. For instance, it showed promising results in reducing cell viability in B-cell lymphoma cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis .
  • In vivo Models : Animal studies have further corroborated its antitumor activity. Treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential as an effective therapeutic agent .

Comparative Analysis

A comparative analysis of this compound with other known antitumor agents reveals its unique profile:

CompoundTargetIC50 (µM)Mechanism of Action
This compoundBCL60.5 - 1Inhibition of transcriptional repression
DoxorubicinTopoisomerase II0.4 - 3.3DNA intercalation and topoisomerase inhibition
TemozolomideAlkylating agent10 - 20DNA methylation

Properties

CAS No.

5580-94-9

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14)

InChI Key

VPNCDRSZEJJPSI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.